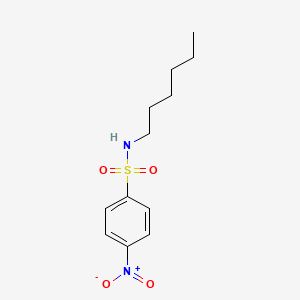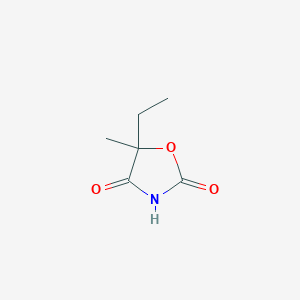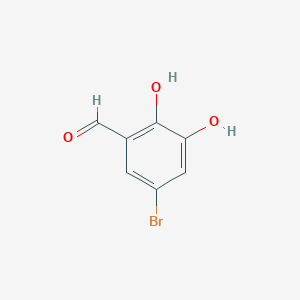
5-Bromo-2,3-dihydroxybenzaldehyde
概述
描述
5-Bromo-2,3-dihydroxybenzaldehyde: is an aromatic aldehyde with the molecular formula C₇H₅BrO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and hydroxyl groups at the 2- and 3-positions
作用机制
Target of Action
The primary targets of 5-Bromo-2,3-dihydroxybenzaldehyde (BDB) are endothelial cells and dermal papilla cells . These cells play a crucial role in vascular health and hair growth, respectively .
Mode of Action
BDB interacts with its targets by modulating various cellular processes. It protects endothelial cells from apoptosis caused by high glucose treatment . In dermal papilla cells, BDB increases the length of hair fibers and the proliferation of cells .
Biochemical Pathways
BDB affects several biochemical pathways:
- Wnt/β-Catenin Pathway : BDB activates this pathway through the phosphorylation of GSG3β and β-catenin .
- Autophagy Pathway : BDB increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B .
- TGF-β Pathway : BDB inhibits this pathway, which promotes transition to the catagen phase .
- NF-ĸB Pathway : BDB regulates the activities of NF-ĸB, leading to a decrease in the expression of p65 protein and the secretion of inflammatory cytokines .
Result of Action
The molecular and cellular effects of BDB’s action include:
- Protection of endothelial cells from apoptosis .
- Reduction of the secretion of inflammatory cytokines .
- Down-regulation of reactive oxygen species (ROS) production .
- Preservation of endothelial cell functions under high glucose conditions .
- Increase in the length of hair fibers and the proliferation of dermal papilla cells .
Action Environment
Environmental factors such as high glucose conditions can influence the action, efficacy, and stability of BDB. For instance, BDB has been shown to protect endothelial cells from damage induced by high glucose . It also preserves the functions of these cells under high glucose conditions .
生化分析
Biochemical Properties
It has been found to interact with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
5-Bromo-2,3-dihydroxybenzaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect endothelial cells from apoptosis caused by high glucose treatment . It also significantly reduced the secretion of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, induced by high glucose .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the Wnt/β-catenin pathway through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes transition to the catagen phase .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function, such as protecting retinal ganglion cells from hyperglycemia-induced apoptosis .
Metabolic Pathways
It has been found to influence metabolic and inflammatory responses triggered by hyperglycemia .
Transport and Distribution
It has been found to have significant effects on various types of cells and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
Formylation of Dialkoxybenzenes: One common method involves the formylation of dialkoxybenzenes with hexamethylenetetramine (HMTA) or the alkylation of dihydroxybenzaldehydes with alkyl bromides or iodides.
Lithiation and Formylation: Another method involves direct lithiation and subsequent formylation with dimethylformamide (DMF).
Industrial Production Methods:
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: 5-Bromo-2,3-dihydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom and hydroxyl groups on the benzene ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, where the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products:
Oxidation: The major product of oxidation is 5-bromo-2,3-dihydroxybenzoic acid.
Reduction: The major product of reduction is 5-bromo-2,3-dihydroxybenzyl alcohol.
科学研究应用
Chemistry:
Organic Synthesis: 5-Bromo-2,3-dihydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anti-inflammatory Effects: The compound has shown anti-inflammatory effects in mouse models of atopic dermatitis and has been investigated for its potential in treating skin conditions.
Hair Growth Promotion: Research has demonstrated that this compound can promote hair growth by activating specific signaling pathways in dermal papilla cells.
Industry:
相似化合物的比较
属性
IUPAC Name |
5-bromo-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBBGBTZFXYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595134 | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52924-55-7 | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
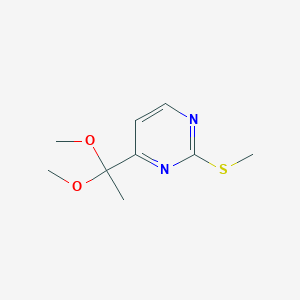

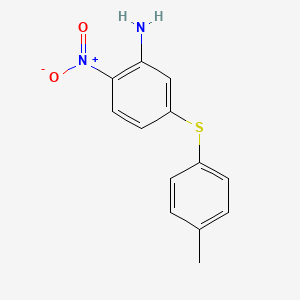
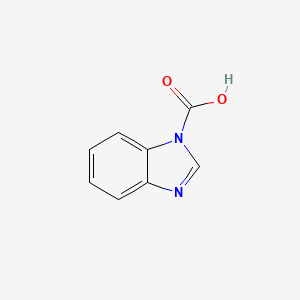
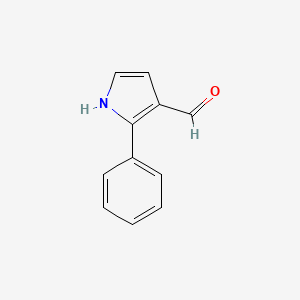
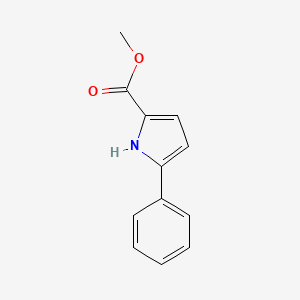
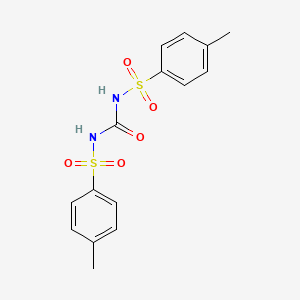
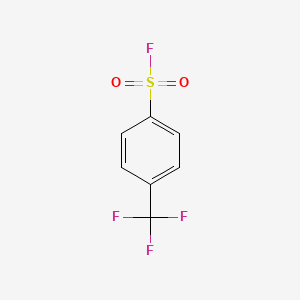
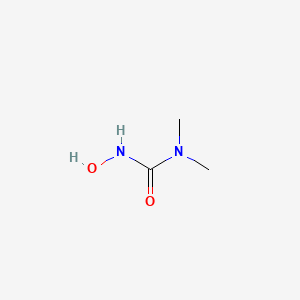
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

